molecular formula C10H6ClN3O B1342503 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile CAS No. 98949-16-7

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile

Cat. No.: B1342503
CAS No.: 98949-16-7
M. Wt: 219.63 g/mol
InChI Key: HBNSFCUTJTVKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with an amino group, a chlorophenyl group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization in the presence of a base to yield the isoxazole ring . Another method involves the use of metal catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-phenylisoxazole: Lacks the chlorophenyl group, which may affect its biological activity.

    5-Amino-3-(4-methoxyphenyl)isoxazole: Contains a methoxy group instead of a chlorine atom, which can influence its reactivity and biological properties.

    5-Amino-3-(4-chlorophenyl)pyrazole: Similar structure but with a pyrazole ring instead of an isoxazole ring.

Uniqueness

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is unique due to the presence of both the chlorophenyl and carbonitrile groups, which can enhance its biological activity and provide a versatile platform for further chemical modifications .

Properties

IUPAC Name

5-amino-3-(4-chlorophenyl)-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNSFCUTJTVKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.